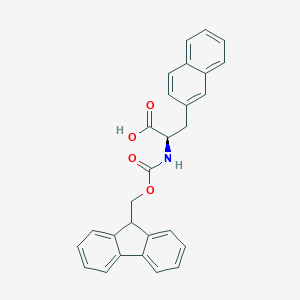

Fmoc-3-(2-naphthyl)-D-alanine

Vue d'ensemble

Description

Fmoc-3-(2-naphthyl)-D-alanine is a derivative of the amino acid alanine, where the hydrogen atom on the alpha carbon is replaced by a 2-naphthyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its unique structural properties and its ability to introduce aromaticity into peptide chains.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-(2-naphthyl)-D-alanine typically involves the following steps:

Protection of the Amino Group: The amino group of 3-(2-naphthyl)-D-alanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Purification: The resulting Fmoc-protected amino acid is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.

Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the product meets the required purity standards.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-3-(2-naphthyl)-D-alanine undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields 3-(2-naphthyl)-D-alanine.

Peptides: Coupling reactions result in the formation of peptides containing the 3-(2-naphthyl)-D-alanine residue.

Applications De Recherche Scientifique

Peptide Synthesis

Overview : Fmoc-3-(2-naphthyl)-D-alanine is primarily utilized as a building block in solid-phase peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective reactions, facilitating the assembly of complex peptide sequences.

Key Features :

- Selective Protection : The Fmoc group enables the protection of amino groups during synthesis, which is crucial for the sequential addition of amino acids.

- High Purity : Peptides synthesized using this compound exhibit high purity levels, essential for biological applications.

Case Study : A study demonstrated the synthesis of a series of peptides incorporating this compound, resulting in improved yields and purities compared to traditional methods .

Drug Development

Overview : In pharmaceutical research, this compound plays a crucial role in designing peptide-based drugs. Its unique structure enhances the stability and bioactivity of therapeutic agents.

Applications :

- Targeted Therapies : It is used to develop drugs that target specific biological pathways, increasing therapeutic efficacy.

- Cancer Research : The compound is being explored for its potential in developing cancer therapeutics that specifically target cancer cell receptors .

Data Table: Drug Development Applications

| Application | Description | Impact |

|---|---|---|

| Targeted Therapies | Enhances specificity in drug action | Improved patient outcomes |

| Cancer Research | Development of receptor-targeted therapies | Potential for more effective treatments |

Bioconjugation

Overview : this compound is employed in bioconjugation techniques, where it facilitates the attachment of peptides to other biomolecules.

Importance :

- Targeted Drug Delivery Systems : This compound aids in creating systems that deliver drugs specifically to target cells, minimizing side effects.

- Imaging Applications : Its incorporation into biomolecules can enhance imaging techniques used in biological research .

Material Science

Overview : In polymer chemistry, this compound is utilized to modify polymer properties.

Applications :

Mécanisme D'action

The mechanism of action of Fmoc-3-(2-naphthyl)-D-alanine in biological systems involves its incorporation into peptides, where it can influence the overall structure and function of the peptide. The aromatic side chain can participate in π-π interactions, hydrophobic interactions, and hydrogen bonding, which can stabilize the peptide structure and enhance its binding affinity to target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-3-(2-naphthyl)-L-alanine: The L-enantiomer of the compound, which has similar properties but different stereochemistry.

Fmoc-2-naphthylalanine: Another derivative with the naphthyl group attached at a different position on the alanine side chain.

Fmoc-phenylalanine: A simpler aromatic amino acid derivative with a phenyl group instead of a naphthyl group.

Uniqueness

Fmoc-3-(2-naphthyl)-D-alanine is unique due to its specific stereochemistry and the presence of the 2-naphthyl group. This combination provides distinct structural and functional properties that can be exploited in peptide design and synthesis.

Activité Biologique

Fmoc-3-(2-naphthyl)-D-alanine is a derivative of alanine characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a naphthyl side chain at the 3-position. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities.

The molecular formula of this compound is C₁₈H₁₉NO₂. It is primarily utilized in peptide synthesis, especially through solid-phase peptide synthesis (SPPS) techniques. The Fmoc group facilitates the incorporation of this amino acid into peptide chains, allowing for the construction of peptides with tailored properties.

Synthesis Steps:

- Protection: The amino group of D-alanine is protected using the Fmoc group.

- Coupling: The protected D-alanine is coupled with other amino acids to form peptides.

- Deprotection: The Fmoc group is removed to yield the free amino acid or peptide.

Protein-Protein Interactions

This compound is utilized in studies investigating protein-protein interactions and enzyme-substrate dynamics. Its aromatic side chain allows it to mimic naturally occurring aromatic amino acids, making it valuable for structure-activity relationship (SAR) studies. This capability enhances our understanding of how specific amino acid substitutions can affect protein function and interaction profiles.

Cancer Research

Recent studies indicate that this compound exhibits inhibitory effects on certain cancer cell lines. Specifically, it has been shown to inhibit the uptake of metal chelates, which may have implications for prostate cancer treatment. The compound's structural features suggest potential interactions with various biological targets, although the exact mechanisms remain to be fully elucidated.

The biological activity of this compound is primarily attributed to its incorporation into peptides where it influences their overall structure and function. The naphthyl side chain can participate in π-π interactions, hydrophobic interactions, and hydrogen bonding, which stabilize peptide structures and enhance binding affinities to target molecules.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Fmoc-3-(2-naphthyl)-L-alanine | Similar structure but L-isomer | Potentially different biological activity |

| Fmoc-2-naphthyl-D-alanine | Naphthyl group at 2-position | Variations in steric hindrance |

| Fmoc-D-alanine | Basic alanine structure | Lacks aromatic side chain |

| N-acetyl-D-alanine | Acetyl group instead of Fmoc | Different protective strategy |

This table highlights the uniqueness of this compound due to its specific naphthyl substitution and Fmoc protection, which influence its reactivity and biological activity.

Case Studies and Research Findings

- Melanocortin Receptor Studies : In a study exploring melanocortin ligands, the incorporation of various amino acids, including derivatives like this compound, was evaluated for their ability to activate melanocortin receptors. The findings suggested that such substitutions could significantly alter receptor potency and selectivity .

- Anticancer Activity : Research indicated that peptides containing this compound demonstrated significant inhibitory effects on specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUTZJVERLGMQZ-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138774-94-4 | |

| Record name | Fmoc-D-2-Naphthylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-naphthalenepropanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP6G2WBA2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Ac-D-2-Nal-OH used instead of Fmoc-D-2-Nal-OH in the synthesis of cetrorelix, as described in the paper?

A1: The paper highlights that using Ac-D-2-Nal-OH, the N-terminally acetylated form of D-2-Nal, directly in the synthesis instead of Fmoc-D-2-Nal-OH helps avoid unwanted side reactions. [] Specifically, the acetic anhydride used in the acetylation step of standard solid-phase peptide synthesis could potentially react with the carbamido side chain of D-Cit (diethylcitrulline), another amino acid present in the cetrorelix sequence. By incorporating the already acetylated Ac-D-2-Nal-OH, this side reaction is prevented, leading to improved purity of the final cetrorelix peptide and a higher yield. [] This modification showcases a good example of optimizing synthetic strategies in peptide chemistry to minimize side reactions and improve product quality.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.